1-(3-Chlorobenzyl)-1,4-diazepane
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Overview
Description
1-(3-Chlorobenzyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a 3-chlorobenzyl group attached to the diazepane ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorobenzyl)-1,4-diazepane can be synthesized through various synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the diazepane ring can lead to the formation of piperazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzyl derivatives
- N-oxides
- Piperazine derivatives
Scientific Research Applications
1-(3-Chlorobenzyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the 3-chlorobenzyl group can influence the binding affinity and selectivity of the compound towards its targets.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-1,4-diazepane
- 1-(3-Bromobenzyl)-1,4-diazepane
- 1-(3-Methylbenzyl)-1,4-diazepane
Comparison: 1-(3-Chlorobenzyl)-1,4-diazepane is unique due to the presence of the chlorine atom at the 3-position of the benzyl group, which can significantly affect its chemical reactivity and biological activity compared to its analogs. The substitution pattern on the benzyl group can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYHJJCOSLOYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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